molecular formula C10H13Cl2N3O2 B13510095 tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate

Cat. No.: B13510095
M. Wt: 278.13 g/mol
InChI Key: KLZADBVBYQEZMT-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various scientific research applications due to its unique properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while hydrolysis results in the formation of amines and carbon dioxide .

Scientific Research Applications

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

Tert-butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C9H11Cl2N3O2C_9H_{11}Cl_2N_3O_2 and a molecular weight of 264.11 g/mol, this compound contains a tert-butyl group, a chlorinated pyrimidine ring, and a carbamate functional group, which collectively influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the chlorinated pyrimidine structure can modulate enzyme interactions and receptor binding, potentially leading to therapeutic effects in various diseases .

Enzyme Inhibition

This compound has shown promise as an inhibitor of enzymes involved in cellular processes. The mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby altering enzyme activity. Such interactions suggest potential applications in treating diseases like cancer and inflammatory disorders .

Anticancer Properties

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, with notable efficacy against specific types of tumors. The compound's structure allows it to bind effectively within the minor groove of DNA, which is crucial for its antitumor activity .

Antimicrobial Activity

In addition to its anticancer potential, this compound has exhibited antimicrobial properties. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed significant antibacterial activity. The presence of the chlorinated pyrimidine moiety appears to enhance its effectiveness against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds highlights how variations in the molecular structure can lead to differences in reactivity and biological efficacy. For instance:

Compound NameKey Structural FeaturesBiological Activity
Tert-butyl (2-chloropyridin-4-yl)carbamatePyridine ringAltered reactivity
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamateAdditional chlorine atomEnhanced biological activity
Tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamateMethyl group additionInfluences steric and electronic properties

This table illustrates how modifications can impact both the chemical properties and biological activities of similar compounds .

Case Studies

  • Antitumor Activity : In a study evaluating various derivatives, this compound demonstrated significant inhibition of cell proliferation in 2D cultures compared to 3D models, indicating its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Testing : The compound was subjected to broth microdilution assays following CLSI guidelines, showing promising results against both bacterial strains tested. These findings support its potential use in developing new antimicrobial agents .

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15(4)7-5-6(11)13-8(12)14-7/h5H,1-4H3

InChI Key

KLZADBVBYQEZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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